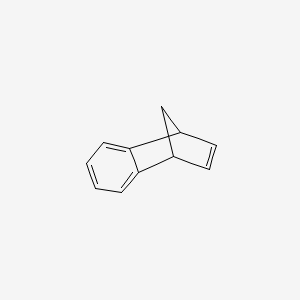

1,4-Dihydro-1,4-methanonaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGYXSAHRKJELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56842-50-3 | |

| Record name | 1,4-Methanonaphthalene, 1,4-dihydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56842-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20873253 | |

| Record name | 1,4-Dihydro-1,4-methanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4453-90-1 | |

| Record name | 1,4-Dihydro-1,4-methanonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4453-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-1,4-methanonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004453901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonorbornadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydro-1,4-methanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-1,4-methanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of 1,4-Dihydro-1,4-methanonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,4-Dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene, is a rigid, bicyclic hydrocarbon that has garnered significant attention in the fields of organic synthesis, materials science, and medicinal chemistry. Its unique strained structure, a fusion of a benzene ring with a bicyclo[2.2.1]heptene framework, imparts a fascinating array of chemical properties and reactivity. This guide provides a comprehensive exploration of the core structural properties of this compound, offering insights into its synthesis, molecular geometry, and spectroscopic signature. It is intended to serve as a valuable resource for researchers leveraging this versatile molecule in the design of novel therapeutics and advanced materials.

Molecular Architecture: A Fusion of Rigidity and Strain

The defining characteristic of this compound is its highly constrained and rigid molecular architecture. This structure arises from the fusion of a planar aromatic benzene ring with the strained bicyclo[2.2.1]heptene system.[1] This fusion results in a significant degree of ring strain, which is a key determinant of the molecule's reactivity.[1] The rigid framework provides a well-defined three-dimensional scaffold, making it an excellent building block for constructing complex molecular architectures where precise spatial orientation of substituents is crucial.

Bond Lengths and Angles: Insights from Crystallographic Studies

| Feature | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C=C (olefinic) | 1.33 - 1.35 | - |

| C-C (bridgehead) | 1.53 - 1.57 | - |

| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 |

| Bridgehead Angle | - | ~95 - 100 |

Note: These values are approximate and can vary based on the specific substituents and crystal packing forces.

The deviation of the bridgehead carbon angles from the ideal tetrahedral angle of 109.5° is a clear indicator of the significant ring strain within the bicyclo[2.2.1]heptene unit. This strain energy is a driving force for many of the characteristic reactions of benzonorbornadienes.

Synthesis: Constructing the Strained Scaffold

The primary synthetic route to this compound and its derivatives is the Diels-Alder reaction between a benzyne intermediate and cyclopentadiene.[1] This [4+2] cycloaddition reaction is a powerful and versatile method for forming the bicyclic core.

Generation of the Benzyne Intermediate

A common and effective method for generating benzyne in situ is the aprotic diazotization of anthranilic acid.[1][2] This involves the reaction of anthranilic acid with a diazotizing agent, such as isoamyl nitrite, in an aprotic solvent like tetrahydrofuran (THF).[3] The resulting benzenediazonium-2-carboxylate is unstable and readily decomposes, losing nitrogen and carbon dioxide to form the highly reactive benzyne.

Caption: Generation of benzyne from anthranilic acid.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established literature procedures for the synthesis of benzonorbornadiene via the diazotization of anthranilic acid.[1][3]

Materials:

-

Anthranilic acid

-

Trichloroacetic acid (catalyst)

-

Tetrahydrofuran (THF), anhydrous

-

Isoamyl nitrite

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Diazonium Salt Solution: In a flask equipped with a magnetic stirrer and a thermometer, dissolve anthranilic acid and a catalytic amount of trichloroacetic acid in anhydrous THF. Cool the solution in an ice-water bath.

-

Diazotization: While maintaining the temperature between 18-25 °C, slowly add isoamyl nitrite to the stirred solution. Continue stirring for 1-1.5 hours at this temperature. The formation of a precipitate, benzenediazonium-2-carboxylate, will be observed.

-

Diels-Alder Reaction: In a separate reaction vessel, add a solution of freshly cracked cyclopentadiene in THF.

-

Addition of the Diazonium Salt: Slowly add the slurry of benzenediazonium-2-carboxylate to the cyclopentadiene solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion and Workup: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction. The reaction mixture can then be worked up by standard procedures, including filtration, washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework.

¹H and ¹³C NMR Spectroscopy

The symmetry of the this compound molecule is reflected in its NMR spectra. The following table summarizes the characteristic chemical shifts.[4]

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Bridgehead (C1, C4) | ~3.8 | ~45 |

| Methylene Bridge (C9) | ~2.1 | ~35 |

| Olefinic (C2, C3) | ~6.8 | ~143 |

| Aromatic (C5, C8) | ~7.1 | ~123 |

| Aromatic (C6, C7) | ~7.0 | ~120 |

| Aromatic (C4a, C8a) | - | ~148 |

Note: Chemical shifts are approximate and can be influenced by the solvent and the presence of substituents.

The ¹H NMR spectrum typically shows distinct signals for the bridgehead protons, the methylene bridge protons, the olefinic protons, and the aromatic protons. The coupling patterns observed in the spectrum provide valuable information about the connectivity of the protons in the molecule.

Caption: Key correlations in the NMR spectrum.

Applications in Drug Development: A Scaffold for Innovation

The rigid framework of this compound makes it an attractive scaffold for the design of novel therapeutic agents. Its ability to present substituents in a well-defined spatial arrangement is particularly valuable for optimizing interactions with biological targets.

A notable application of benzonorbornadiene derivatives is in the field of bioorthogonal chemistry for targeted drug delivery. These derivatives can act as stable carrier molecules that release a therapeutic cargo, such as a cytotoxic agent, upon a specific chemical trigger.[4] This strategy allows for the spatiotemporally controlled release of drugs at the site of action, potentially minimizing off-target toxicity and enhancing therapeutic efficacy.

Conclusion

This compound possesses a unique combination of structural rigidity and inherent strain, making it a molecule of significant interest to the scientific community. Its synthesis, primarily through the Diels-Alder reaction of benzyne, is well-established, and its structural features have been extensively characterized by spectroscopic methods. The application of this versatile scaffold in the development of targeted drug delivery systems highlights its potential to contribute to the advancement of medicinal chemistry. This guide has provided a foundational understanding of the core structural properties of this compound, which will hopefully inspire further research and innovation in its application.

References

physical and chemical properties of 1,4-Dihydro-1,4-methanonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene. The information is curated for professionals in research and development, with a focus on structured data, experimental protocols, and logical visualizations to facilitate understanding and application.

Core Chemical and Physical Properties

This compound is a rigid bicyclic organic compound with a fused norbornene-naphthalene system.[1] Its unique structure, characterized by the inherent ring strain of the bicyclo[2.2.1]heptene framework, is a key determinant of its chemical reactivity.[1] This compound serves as a valuable building block in organic synthesis for creating more complex molecular architectures.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ | PubChem[2] |

| Molecular Weight | 142.20 g/mol | PubChem[2] |

| CAS Number | 4453-90-1 | Benchchem[1] |

| IUPAC Name | tricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene | PubChem[2] |

| Synonyms | Benzonorbornadiene | NIST WebBook[3] |

| Density | 1.1 ± 0.1 g/cm³ | Chemsrc[4] |

| Boiling Point | 220.8 ± 20.0 °C at 760 mmHg82.5-83.0 °C at 12 Torr | Chemsrc[4]ChemicalBook[5] |

| Flash Point | 80.8 ± 10.3 °C | Chemsrc[4] |

| Refractive Index | 1.624 | Chemsrc[4] |

| LogP | 3.38 | Chemsrc[4] |

| InChI Key | IEGYXSAHRKJELM-UHFFFAOYSA-N | Benchchem[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data Summary

| Technique | Data Highlights |

| ¹³C NMR | Data available on PubChem, spectra acquired on a Varian NV-14 instrument.[2] |

| Mass Spectrometry (GC-MS) | The NIST Mass Spectrometry Data Center provides GC-MS data with major peaks observed at m/z 142, 141, and 115.[2] |

| Infrared (IR) Spectroscopy | While specific spectra for the title compound are not readily available in the search results, related structures like 1,4-dihydronaphthalene show characteristic C-H and C=C stretching and bending frequencies for the aromatic and aliphatic portions of the molecule. |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through a cycloaddition reaction. A prominent method involves the in-situ generation of benzyne, a highly reactive intermediate, which then undergoes a [4+2] cycloaddition with cyclopentadiene.[1]

This protocol is based on the reaction of anthranilic acid and isoamyl nitrite to generate benzyne, which is then trapped by cyclopentadiene.[6][7]

Materials:

-

Ortho-aminobenzoic acid (anthranilic acid)

-

Isoamyl nitrite

-

Cyclopentadiene

-

Tetrahydrofuran (THF) or dioxane (solvent)

-

Dichloromethane or similar solvent for reaction with cyclopentadiene

-

Catalyst (as specified in some procedures)[6]

Procedure:

-

Benzyne Generation:

-

In a reaction vessel under an inert atmosphere, dissolve ortho-aminobenzoic acid in THF.

-

Cool the solution to a temperature between -10 °C and 0 °C.[6]

-

Slowly add isoamyl nitrite to the cooled solution. The molar ratio of anthranilic acid to isoamyl nitrite is typically 1:1.5-1.7.[6] This reaction forms a diazonium salt intermediate which readily decomposes to benzyne, nitrogen gas, and carbon dioxide.

-

-

Cycloaddition Reaction:

-

In a separate flask, prepare a solution of cyclopentadiene in a suitable solvent like dichloromethane. The molar amount of cyclopentadiene should be in excess (1.2–1.5 times the equivalents of the diazonium salt).[7]

-

Slowly add the freshly prepared benzyne solution to the cyclopentadiene solution.

-

The reaction mixture is then heated to a temperature between 35 °C and 70 °C to facilitate the Diels-Alder reaction.[7]

-

-

Work-up and Purification:

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to yield pure this compound.

-

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow via benzyne intermediate.

Chemical Reactivity and Stability

The reactivity of this compound is largely dictated by the strained double bond within the bicyclo[2.2.1]heptene system.[1]

-

Addition Reactions: The double bond readily undergoes various addition reactions.

-

Cycloaddition Reactions: It can react with nitrile oxides and nitrile imines to form isoxazoline and pyrazoline derivatives, respectively.[1]

-

Isomerization and Rearrangement: The strained structure makes it a substrate for catalytic, thermal, or photochemical isomerization and rearrangement reactions, leading to diverse molecular architectures.[1]

-

Polymerization: This compound can be used in Ring-Opening Metathesis Polymerization (ROMP) to produce poly(benzonorbornadiene)s.[1]

The logical relationship between the structural strain and reactivity is depicted in the following diagram.

Caption: Relationship between structure and reactivity.

Safety and Handling

According to available safety data, this compound is a combustible liquid (H227).

Table 3: Safety and Handling Information

| Aspect | Recommendation |

| Personal Protective Equipment | Wear protective gloves, eye protection, and face protection. |

| Handling | Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Ensure adequate ventilation.[8][9] |

| Storage | Store in a well-ventilated place. Keep cool. Recommended storage temperature is 2-8°C.[5] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8][9] |

| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, give oxygen.[8][9] |

| First Aid (Skin Contact) | Take off contaminated clothing and wash with soap and plenty of water.[8][9] |

| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes and consult a doctor.[8][9] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[8][9] |

References

- 1. This compound | 4453-90-1 | Benchchem [benchchem.com]

- 2. This compound | C11H10 | CID 97391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Methanonaphthalene, 1,4-dihydro- [webbook.nist.gov]

- 4. 1,4-dihydro-1,4-methano naphthalene | CAS#:4453-90-1 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 4453-90-1 [amp.chemicalbook.com]

- 6. CN101531564A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4453-90-1 Name: this compound [xixisys.com]

An In-depth Technical Guide to 1,4-Dihydro-1,4-methanonaphthalene (CAS: 4453-90-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydro-1,4-methanonaphthalene, commonly known as benzonorbornadiene, is a rigid, bicyclic organic compound with the CAS number 4453-90-1. Its unique strained structure, featuring a norbornene moiety fused to a benzene ring, makes it a valuable building block in organic synthesis and polymer chemistry.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and its applications in cutting-edge research, including polymer synthesis and drug delivery systems.

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀ | [3][4] |

| Molecular Weight | 142.20 g/mol | [3][4] |

| CAS Number | 4453-90-1 | [1][3] |

| Appearance | Colorless to Almost colorless clear liquid | [2] |

| Boiling Point | 220.8 °C at 760 mmHg | |

| Density | 1.1 g/cm³ | |

| Flash Point | 81 °C | [5] |

| InChI Key | IEGYXSAHRKJELM-UHFFFAOYSA-N | [1][5] |

| Synonyms | Benzonorbornadiene, Tricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene | [2] |

Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis and research. Below are the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.20 - 6.90 (m, 4H) |

| Olefinic Protons | 6.85 (t, 2H) |

| Bridgehead Protons | 3.65 (t, 2H) |

| Methylene Bridge Proton | 2.20 (m, 2H) |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| Aromatic C | 148.5 (2C) |

| Aromatic CH | 125.0 (2C), 120.5 (2C) |

| Olefinic CH | 143.0 (2C) |

| Bridgehead CH | 45.5 (2C) |

| Methylene Bridge CH₂ | 70.0 |

Infrared (IR) Spectroscopy

The infrared spectrum of benzonorbornadiene exhibits characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3080 - 3020 | =C-H stretch (alkene and aromatic) |

| 2960 - 2850 | C-H stretch (alkane) |

| 1640 | C=C stretch (alkene) |

| 1600, 1450 | C=C stretch (aromatic) |

| 750 | C-H bend (aromatic) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular ion) |

| 141 | [M-H]⁺ |

| 115 | [M - C₂H₃]⁺ (Loss of vinyl radical) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of benzonorbornadiene is the Diels-Alder reaction between in situ generated benzyne and cyclopentadiene.[1] A detailed protocol based on the diazotization of anthranilic acid is provided below.

Materials:

-

Anthranilic acid

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

1,2-dimethoxyethane (glyme)

-

Dichloromethane

-

Sodium sulfate

-

Silica gel

Procedure:

-

Preparation of Cyclopentadiene: Dicyclopentadiene is placed in a distillation apparatus and heated to its cracking temperature (~180 °C). The lower-boiling cyclopentadiene (b.p. 41 °C) is distilled and collected in a receiver cooled in an ice bath. This should be used immediately due to its tendency to dimerize.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve anthracene (as a chaser for a related synthesis, but the setup is transferable) and 1,2-dimethoxyethane. Heat the solution to a gentle reflux.[8]

-

Benzyne Generation and Reaction: Dissolve anthranilic acid in 1,2-dimethoxyethane.[8] In a separate flask, prepare a solution of isoamyl nitrite in 1,2-dimethoxyethane.[6][7] Add the anthranilic acid solution and the isoamyl nitrite solution dropwise and simultaneously to the refluxing cyclopentadiene solution over a period of 30-60 minutes.

-

Work-up: After the addition is complete, continue refluxing for an additional 30 minutes. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent like hexane.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Ring-Opening Metathesis Polymerization (ROMP)

Benzonorbornadiene is an excellent monomer for ROMP, producing polymers with interesting properties. A general procedure using a Grubbs catalyst is outlined below.

Materials:

-

This compound (monomer)

-

Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)[9]

-

Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Monomer Preparation: The monomer, this compound, should be purified by passing it through a short column of basic alumina to remove any acidic impurities.

-

Reaction Setup: In a glovebox or under a Schlenk line, dissolve the desired amount of the monomer in the anhydrous, deoxygenated solvent in a reaction vessel equipped with a magnetic stir bar.

-

Catalyst Addition: In a separate vial, dissolve the Grubbs' catalyst in a small amount of the solvent.[9]

-

Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution. The polymerization is often exothermic and may proceed quickly, leading to an increase in viscosity.

-

Termination: After the desired reaction time or when the desired conversion is reached, the polymerization can be terminated by adding a quenching agent, such as ethyl vinyl ether.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. Filter the polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Applications in Drug Development and Research

Bioorthogonal Chemistry for Drug Release

A significant application of benzonorbornadiene derivatives is in bioorthogonal chemistry, specifically in "click-to-release" systems for targeted drug delivery. The strained double bond of the benzonorbornadiene core can undergo a rapid and highly selective inverse-electron-demand Diels-Alder reaction with a tetrazine derivative. This reaction triggers a cascade that leads to the release of a tethered drug molecule. This approach allows for the spatio-temporal control of drug activation within a biological system.

Mechanism of Tetrazine-Triggered Drug Release

Caption: Mechanism of drug release from a benzonorbornadiene conjugate.

Polymer Synthesis

As detailed in the experimental protocol, this compound is a valuable monomer for ROMP. The resulting polymers, poly(benzonorbornadiene)s, have a rigid backbone and can be designed to have specific thermal and mechanical properties. These polymers are being explored for applications in advanced materials and electronics.

Safety Information

This compound is a combustible liquid.[2] Appropriate safety precautions should be taken when handling this chemical. It is recommended to wear protective gloves, eye protection, and face protection.[2] Store in a well-ventilated place and keep cool.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and important molecule in modern organic chemistry. Its unique structural features make it a valuable precursor for the synthesis of complex organic molecules and polymers. Its growing application in bioorthogonal chemistry for controlled drug release highlights its potential in the field of drug development. This guide provides a solid foundation of its properties, synthesis, and applications for researchers and scientists working in these exciting areas.

References

- 1. This compound | 4453-90-1 | Benchchem [benchchem.com]

- 2. This compound | C11H10 | CID 97391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Methanonaphthalene, 1,4-dihydro- [webbook.nist.gov]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Tricyclo[6.2.1.0²⁷]undeca-2,4,6,9-tetraene and its Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclo[6.2.1.0²⁷]undeca-2,4,6,9-tetraene, commonly known as 1,4-Dihydro-1,4-methanonaphthalene or benzonorbornadiene, is a rigid, strained polycyclic hydrocarbon that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique three-dimensional structure and inherent ring strain make it a valuable scaffold for the synthesis of complex molecules and a compelling building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and burgeoning applications in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological processes.

The IUPAC name for this compound is tricyclo[6.2.1.0²⁷]undeca-2,4,6,9-tetraene .[1][2][3] This nomenclature precisely describes its tricyclic nature, the number of atoms in each ring, and the location of the double bonds. The compound's rigid framework provides a well-defined orientation for substituents, making it an excellent platform for studying structure-activity relationships (SAR).

Physicochemical Properties

The fundamental properties of tricyclo[6.2.1.0²⁷]undeca-2,4,6,9-tetraene are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| CAS Number | 4453-90-1 | [1][2] |

| Appearance | Colorless to Almost colorless clear liquid | [3] |

| Purity | >98.0% (GC) | [3] |

Synthesis and Experimental Protocols

The synthesis of the tricyclo[6.2.1.0²⁷]undeca-2,4,6,9-tetraene core and its derivatives often involves a Diels-Alder reaction between a benzyne equivalent and cyclopentadiene. Several methods for benzyne generation are employed, with the diazotization of anthranilic acid being a common laboratory-scale approach.

Experimental Protocol: Synthesis of a Tricyclo[6.2.1.0²⁷]undecane Derivative

This protocol is adapted from the synthesis of a related dione derivative, which is a common precursor.[4]

Synthesis of rel-(1S,2S,7R,8R)-tricyclo[6.2.1.0²⁷]undeca-4,9-dien-3,6-dione:

-

Materials:

-

p-Benzoquinone (22 g, 203 mmol)

-

Cyclopentadiene (14.6 g, 221 mmol)

-

Hexane-ethyl acetate (5:1)

-

-

Procedure:

-

A solution of p-benzoquinone in hexane-ethyl acetate (5:1) is cooled to 0°C.

-

Freshly distilled cyclopentadiene is added to the cooled solution.

-

The resulting mixture is stirred for 4 hours at 0°C.

-

The precipitated product is collected by filtration.

-

Applications in Drug Development and Medicinal Chemistry

The rigid benzonorbornadiene scaffold has been explored for the development of various therapeutic agents. Its derivatives have shown potential as intermediates in the synthesis of pharmaceuticals, including fungicides and drugs targeting the central nervous system.

Structure-Activity Relationship (SAR) Studies

The defined stereochemistry of the tricyclo[6.2.1.0²⁷]undeca-2,4,6,9-tetraene skeleton allows for precise modifications and the systematic study of how these changes affect biological activity. Below is a hypothetical table structure for presenting SAR data, which is crucial for optimizing lead compounds in drug discovery.

| Compound ID | R¹ | R² | R³ | Biological Target | IC₅₀ (nM) |

| BND-001 | H | H | H | Target X | 1250 |

| BND-002 | OCH₃ | H | H | Target X | 875 |

| BND-003 | H | Cl | H | Target X | 550 |

| BND-004 | OCH₃ | Cl | H | Target X | 230 |

| BND-005 | H | H | COOH | Target Y | 980 |

This table is a template. Specific data would be populated from relevant research articles.

Bioorthogonal Chemistry: The "Click-to-Release" Reaction

A significant application of benzonorbornadiene derivatives in drug development is their use in bioorthogonal chemistry. Specifically, they participate in a "click-to-release" reaction with tetrazines.[5][6] This reaction is highly specific and can occur in biological systems without interfering with native biochemical processes, making it ideal for targeted drug delivery.

The reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction that releases a dihydropyridazine and an unstable isobenzofuran intermediate. This intermediate then rapidly eliminates a payload molecule, such as a drug.

References

- 1. This compound | C11H10 | CID 97391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Methanonaphthalene, 1,4-dihydro- [webbook.nist.gov]

- 3. This compound | 4453-90-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. Synthesis and Biological Evaluation of Rigid Polycyclic Derivatives of the Diels-Alder Adduct Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and efficient tetrazine-induced drug release from highly stable benzonorbornadiene derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Rapid and efficient tetrazine-induced drug release from highly stable benzonorbornadiene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,4-Dihydro-1,4-methanonaphthalene from Benzyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,4-dihydro-1,4-methanonaphthalene, a rigid bicyclic organic compound, from the highly reactive intermediate, benzyne. The primary synthetic route involves an in-situ generation of benzyne followed by a [4+2] cycloaddition reaction with cyclopentadiene. This document outlines the core reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the application of this synthetic strategy.

Core Reaction Mechanism

The synthesis of this compound from benzyne is a classic example of a Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings.[1] In this specific transformation, benzyne acts as the dienophile, and cyclopentadiene serves as the conjugated diene.[2]

The reaction proceeds via a concerted [4+2] cycloaddition mechanism. The process is initiated by the in-situ generation of benzyne, a highly strained and reactive intermediate. Common methods for benzyne generation include the diazotization of anthranilic acid followed by decomposition, or the elimination of a hydrogen halide from a halobenzene.[2] Once formed, the benzyne readily reacts with cyclopentadiene, which is typically introduced in excess, to yield the stable adduct, this compound.[2]

Experimental Protocols

The following protocols are based on established laboratory methods for the synthesis of this compound.

Benzyne Generation from Anthranilic Acid

A widely utilized method for generating benzyne in the laboratory involves the thermal decomposition of a diazonium salt derived from anthranilic acid.[2][3]

Materials:

-

Anthranilic acid

-

Isoamyl nitrite

-

Cyclopentadiene

-

Tetrahydrofuran (THF) or Dioxane (solvent)

-

Trichloroacetic acid or Trifluoroacetic acid (catalyst)

Procedure:

-

In a reaction flask equipped with a mechanical stirrer, thermometer, and a constant pressure funnel, a solution of anthranilic acid and a catalytic amount of trichloroacetic acid or trifluoroacetic acid in the chosen solvent is prepared.[3]

-

The flask is cooled in an ice-water bath.[3]

-

Isoamyl nitrite is added slowly to the stirred solution.[3]

-

After the addition is complete, the ice-water bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional period.[3]

-

The mixture is then cooled again in an ice-water bath before the addition of cyclopentadiene.[3]

-

The solution of cyclopentadiene in the same solvent is added to the diazonium salt solution.[3]

-

The reaction mixture is then heated to facilitate the cycloaddition reaction.[3]

-

Upon completion of the reaction, the solvent and excess cyclopentadiene are removed under reduced pressure.[3]

-

The crude product is then purified by flash distillation or column chromatography.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for a typical synthesis of this compound from anthranilic acid.

| Reagent/Parameter | Molar Ratio/Value | Reference |

| Anthranilic Acid | 1 | [3] |

| Isoamyl Nitrite | 1.5 - 1.7 | [3] |

| Catalyst (Trichloroacetic acid/Trifluoroacetic acid) | 0.007 - 1.5 | [3] |

| Cyclopentadiene | 1.2 - 1.5 | [3] |

| Reaction Temperature (Diazotization) | -10 °C to 0 °C | [3] |

| Reaction Temperature (Cycloaddition) | 35 °C to 70 °C | [3] |

| Yield | Up to 75.0% | [3] |

Visual Representations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Ring Strain of 1,4-Dihydro-1,4-methanonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydro-1,4-methanonaphthalene, also commonly known as benzonorbornadiene, is a rigid, bicyclic hydrocarbon of significant interest in organic synthesis and materials science. Its unique strained structure, arising from the fusion of a benzene ring with a bicyclo[2.2.1]heptene framework, imparts distinct reactivity that makes it a valuable precursor for a variety of complex molecules. This technical guide provides a comprehensive overview of the ring strain in this compound, presenting key quantitative data, detailed experimental protocols for its synthesis and for the determination of its thermochemical properties, and visualizations of its structure and the principles of strain energy calculation.

Introduction

Ring strain, a form of potential energy that arises from distorted bond angles and lengths within a cyclic molecule, is a fundamental concept in organic chemistry that dictates molecular stability and reactivity. In this compound, the fusion of the aromatic benzene ring to the strained norbornene system results in a molecule with considerable inherent strain. This stored energy is a driving force for a variety of chemical transformations, including ring-opening metathesis polymerization (ROMP) and various cycloaddition reactions.[1] A thorough understanding of the magnitude and origins of this strain is crucial for predicting and controlling the reactivity of this versatile building block.

Molecular Structure and Strain Analysis

The geometry of this compound is characterized by the rigid bicyclo[2.2.1]heptene core, which forces significant deviations from ideal sp³ and sp² bond angles. This deviation from optimal geometry is the primary source of its ring strain.

digraph "this compound" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of this compound", pad="0.5"];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=12];

// Atom positions

C1 [pos="1.5,2.5!", label="C"];

C2 [pos="2.5,2.5!", label="C"];

C3 [pos="3,1.5!", label="C"];

C4 [pos="2,0.5!", label="C"];

C5 [pos="1,0.5!", label="C"];

C6 [pos="0.5,1.5!", label="C"];

C7 [pos="2,3.5!", label="C"];

C8 [pos="0.5,3!", label="C"];

C9 [pos="3,3!", label="C"];

C10 [pos="1,2!", label="C"];

C11 [pos="2.5,2!", label="C"];

// Bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- C10;

C6 -- C8;

C8 -- C7;

C7 -- C9;

C9 -- C2;

C10 -- C11;

C11 -- C7;

C10 -- C5;

C11 -- C4;

}

Caption: Workflow for the synthesis of this compound.

Determination of Ring Strain Energy

The ring strain energy (RSE) of a molecule is not a directly measurable quantity but can be determined by comparing its experimental or calculated enthalpy of formation (ΔHf°) with that of a hypothetical, strain-free reference molecule.

3.2.1. Computational Method: Homodesmotic Reactions

A reliable method for calculating RSE is through the use of homodesmotic reactions. These are hypothetical reactions where the number of bonds of each type is conserved on both sides of the equation, and the hybridization states of the atoms are also matched. This approach helps to cancel out systematic errors in the calculations.

```dot

digraph "Homodesmotic_Reaction_Workflow" {

graph [fontname="Arial", fontsize=12];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Define Homodesmotic Reaction for\nthis compound"];

B [label="Calculate Enthalpies of Formation (ΔHf°)\nof all Reactants and Products\n(using DFT or other ab initio methods)"];

C [label="Calculate Enthalpy of Reaction (ΔHrxn)\nΔHrxn = ΣΔHf°(products) - ΣΔHf°(reactants)"];

D [label="Ring Strain Energy (RSE) ≈ -ΔHrxn"];

A -> B -> C -> D;

}

References

An In-depth Technical Guide to the Reactivity of the Double Bond in 1,4-Dihydro-1,4-methanonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the double bond in 1,4-dihydro-1,4-methanonaphthalene, a strained bicyclic alkene commonly known as benzonorbornadiene. The inherent ring strain and unique electronic properties of this molecule make its double bond a versatile functional group for a variety of chemical transformations. This document details key reactions, provides experimental protocols, summarizes quantitative data, and illustrates reaction mechanisms.

Introduction

This compound (benzonorbornadiene) is a rigid, bicyclic hydrocarbon. The fusion of the bicyclo[2.2.1]heptene framework to a benzene ring results in significant ring strain, which is a primary driver for the reactivity of its olefinic bond. This guide explores the diverse chemical behavior of this double bond, focusing on cycloaddition reactions, electrophilic additions, epoxidation, and hydrogenation. Understanding these reactions is crucial for the application of benzonorbornadiene and its derivatives in polymer chemistry, materials science, and as building blocks in the synthesis of complex organic molecules, including those with potential pharmaceutical applications.

Cycloaddition Reactions

The strained double bond of benzonorbornadiene readily participates in various cycloaddition reactions, serving as a reactive dienophile or dipolarophile.

Diels-Alder Reactions

Benzonorbornadiene is an excellent dienophile in [4+2] cycloaddition reactions. It reacts with a variety of dienes to form polycyclic structures. The stereochemistry of the addition is a key consideration, with the dienophile approaching the diene from the less sterically hindered exo face.

Table 1: Quantitative Data for Diels-Alder Reactions of Benzonorbornadiene Derivatives

| Dienophile | Diene | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Benzonorbornadiene Dimer (syn) | N-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | CH₂Cl₂, Room Temp, 30 min | syn-Cycloadduct | 89 | [1][2] |

| Benzonorbornadiene Dimer (anti) | N-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | CH₂Cl₂, Room Temp, 30 min | anti-Cycloadduct | - | [1][2] |

| Benzonorbornadiene Dimer (syn) | Tetracyanoethylene (TCNE) | CH₂Cl₂, Room Temp, Overnight | syn-Cycloadduct | 93 | [1][3] |

| Benzonorbornadiene Dimer (anti) | Tetracyanoethylene (TCNE) | CH₂Cl₂, Room Temp, Overnight | anti-Cycloadduct | 91 | [1][3] |

Experimental Protocol: Diels-Alder Reaction with N-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

A solution of the syn-dimer of benzonorbornadiene (40 mg, 0.14 mmol) and PTAD (25 mg, 0.14 mmol) in 4 mL of CH₂Cl₂ is stirred at room temperature for 30 minutes.[1][2] The solvent is then removed under reduced pressure. The crude product is purified by crystallization from a mixture of CH₂Cl₂ and n-hexane (3:1) to yield the syn-cycloadduct as yellow crystals.[1][2]

Electrophilic Addition Reactions

The electron-rich double bond of benzonorbornadiene is susceptible to attack by electrophiles. These reactions often proceed with skeletal rearrangements due to the formation of strained carbocation intermediates.

Halogenation

The addition of halogens, such as bromine, to benzonorbornadiene is a classic example of an electrophilic addition that leads to rearranged products. The reaction likely proceeds through a bridged halonium ion intermediate, which can then undergo rearrangement to a more stable carbocation before nucleophilic attack.

Table 2: Products of Electrophilic Bromination of a Benzonorbornadiene Derivative

| Substrate | Reagent | Reaction Conditions | Major Products | Reference |

| Spiro[benzonorbornadiene-9,1'-cyclopropane] derivative | Br₂ (1 equiv.) | - | Two rearrangement products | [4] |

Experimental Protocol: General Procedure for Electrophilic Bromination

To a solution of the benzonorbornadiene derivative in a suitable solvent (e.g., CCl₄), a solution of bromine in the same solvent is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by extraction, drying, and purification by chromatography.

Epoxidation

The double bond of benzonorbornadiene can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The epoxide is a valuable intermediate for further functionalization.

Experimental Protocol: Epoxidation with m-CPBA

To a solution of benzonorbornadiene in a chlorinated solvent like dichloromethane at 0 °C, a solution of m-CPBA is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium sulfite. The organic layer is separated, washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.[5][6]

Hydrogenation

The double bond of benzonorbornadiene can be reduced to a single bond via catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. This transformation is useful for accessing the saturated benzonorbornane scaffold.

Experimental Protocol: Catalytic Hydrogenation with Pd/C

In a flask equipped with a stir bar, benzonorbornadiene is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon is added to the solution. The flask is then evacuated and backfilled with hydrogen gas (typically from a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (as monitored by TLC or GC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the hydrogenated product.[7][8]

Conclusion

The double bond in this compound exhibits a rich and diverse reactivity profile, largely dictated by its inherent ring strain. It readily undergoes cycloaddition reactions, providing access to complex polycyclic systems. Electrophilic additions are often accompanied by skeletal rearrangements, offering pathways to unique molecular scaffolds. Furthermore, the double bond can be selectively functionalized through epoxidation or reduced via catalytic hydrogenation. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis, polymer science, and drug discovery, enabling the strategic utilization of benzonorbornadiene and its derivatives in their respective applications.

References

- 1. Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Diels-Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. sarponggroup.com [sarponggroup.com]

An In-depth Technical Guide to 1,4-Dihydro-1,4-methanonaphthalene: A Rigid Bicyclic Core for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rigid bicyclic organic compound 1,4-Dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene. Its unique strained structure and reactivity make it a valuable building block in various fields, including medicinal chemistry and materials science. This document details its synthesis, spectroscopic characterization, and key reactions, presenting quantitative data in structured tables and illustrating complex processes with diagrams.

Core Properties and Spectroscopic Data

This compound is a colorless liquid at room temperature.[1] Its rigid, strained bicyclo[2.2.1]heptene framework fused to a benzene ring is a key feature that dictates its chemical behavior.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀ | [3][4] |

| Molecular Weight | 142.20 g/mol | [3] |

| CAS Number | 4453-90-1 | [3][4] |

| Physical State | Liquid | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | A publication by Stanley J. Cristol and Guenter W. Nachtigall provides proton magnetic resonance spectra for benzonorbornadiene derivatives, which could be used for comparison. | [5] |

| ¹³C NMR | PubChem indicates the availability of a ¹³C NMR spectrum on SpectraBase. | [3] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 142. Key Fragments: m/z 141, 115. | [3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the in-situ generation of benzyne, a highly reactive intermediate, which then undergoes a [4+2] cycloaddition reaction with cyclopentadiene.[2]

Experimental Protocol: Benzyne-Mediated Cycloaddition

This protocol is adapted from a patented industrial method.

Materials:

-

ortho-Aminobenzoic acid

-

Isoamyl nitrite

-

Cyclopentadiene

-

Trichloroacetic acid (catalyst)

-

Tetrahydrofuran (THF, solvent)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Diazonium Salt Formation: In a 1L reaction flask equipped with a mechanical stirrer, thermometer, and constant pressure funnel, add 68g (0.5 mol) of ortho-aminobenzoic acid, 0.6g (3.67 mmol) of trichloroacetic acid, and 500 mL of THF.

-

Cool the mixture in an ice-water bath and slowly add 96g (0.82 mol) of isoamyl nitrite over approximately 15 minutes with stirring.

-

Remove the ice-water bath and allow the system to warm to room temperature (18-25 °C), continuing to stir for 2 hours.

-

Cool the mixture back to 0 °C in an ice-water bath and filter the crude product.

-

Wash the crude product with cold THF until the washing solution is colorless, followed by a wash with 2 x 500 mL of cold CH₂Cl₂.

-

Cycloaddition Reaction: In a separate flask, dissolve the prepared diazonium salt and cyclopentadiene in a suitable solvent.

-

Heat the mixture to initiate the cycloaddition reaction.

-

Work-up and Purification: After the reaction is complete, remove the solvent and excess cyclopentadiene under reduced pressure.

-

Purify the product by flash distillation to obtain this compound.

Table 3: Synthesis Reaction Parameters

| Parameter | Value |

| Yield | 75.0% |

| Purity | 99.2% |

Key Reactions and Applications

The strained double bond in the bicyclic system of this compound is the primary site of its reactivity, making it a versatile precursor for a variety of chemical transformations.[2]

Cycloaddition Reactions

It readily participates in cycloaddition reactions. For instance, it reacts with nitrile oxides and nitrile imines to form isoxazoline and pyrazoline derivatives, respectively.[2][6]

Applications in Drug Development and Materials Science

The rigid scaffold of this compound is of significant interest in medicinal chemistry. Its defined stereochemistry makes it a valuable building block for the synthesis of complex molecules with potential biological activity.[2] For example, derivatives of benzonorbornadiene are being explored for use in bioorthogonal release reactions, which have applications in targeted drug delivery. In materials science, its unique structure allows for its use in the synthesis of polymers with tailored properties.

Visualizing the Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process.

Reaction Mechanism: Benzyne Formation and Cycloaddition

The core of the synthesis is the generation of benzyne from an anthranilic acid derivative and its subsequent trapping by cyclopentadiene in a Diels-Alder reaction.

References

A Historical and Technical Guide to 1,4-Dihydro-1,4-methanonaphthalene Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydro-1,4-methanonaphthalene, commonly known as benzonorbornadiene, is a rigid, bicyclic organic compound with the chemical formula C₁₁H₁₀.[1][2] Its structure, featuring a norbornene system fused to a benzene ring, has been a cornerstone in the study of bridged chemical systems. The inherent ring strain within its bicyclo[2.2.1]heptene framework is a significant driving force for a variety of chemical transformations, establishing it as a versatile building block in organic synthesis.[3] This guide provides a comprehensive historical context of the research into this compound, detailing its synthesis, reactivity, and applications, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4453-90-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][3] |

| IUPAC Name | tricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene | [1] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Purity | >98.0% (GC) |

Historical Synthesis and Methodological Evolution

The primary and most historically significant route to synthesizing this compound and its derivatives is the Diels-Alder cycloaddition of benzyne with cyclopentadiene or its substituted analogues.[3][4][5][6] The fleeting nature of the benzyne intermediate has led to the development of various methods for its in situ generation.

Early Methods: Diazotization of Anthranilic Acid

One of the classical methods for generating benzyne involves the diazotization of anthranilic acid.[7][8] This approach, while effective, is often associated with safety concerns and moderate yields, particularly in large-scale preparations, due to the instability of the diazonium salt intermediate.[9]

Advancements in Benzyne Generation

Later research focused on developing safer and more efficient methods for benzyne formation. A significant advancement was the use of low-temperature metal-halogen exchange of halobenzenes.[4][5][6] This technique offered higher yields, approaching 90% in some cases, and allowed for the synthesis of a wider range of substituted benzonorbornadienes.[4][5][6]

Continuous-Flow Synthesis

More recently, the synthesis of benzonorbornadiene derivatives has been adapted to continuous-flow reactor systems.[3][9] This approach significantly enhances safety by minimizing the accumulation of hazardous intermediates like isoamyl nitrite and energetic diazonium salts.[9] Continuous-flow processes also offer precise control over reaction parameters, leading to improved yields and purity. For instance, the synthesis of 5-nitro-1,4-dihydro-1,4-methanonaphthalene in a continuous-flow reactor has been achieved with an isolated yield of up to 42% and a total reaction time of only 250 seconds.[3][9]

The general synthetic pathway for this compound is depicted below.

Key Experimental Protocols

Synthesis via Diazotization of Anthranilic Acid

This protocol is adapted from methods involving the in situ generation of benzyne from anthranilic acid and isoamyl nitrite.[7]

Materials:

-

Anthranilic acid

-

Isoamyl nitrite

-

Cyclopentadiene

-

Trichloroacetic acid (catalyst)

-

Tetrahydrofuran (THF, solvent)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve anthranilic acid and a catalytic amount of trichloroacetic acid in THF.

-

Slowly add isoamyl nitrite to the solution while maintaining the temperature. The molar ratio of anthranilic acid to isoamyl nitrite is typically 1:1.5-1.7.[7] This step generates the benzenediazonium-2-carboxylate salt.

-

In a separate vessel, prepare a solution of cyclopentadiene in THF. The molar equivalent of cyclopentadiene is typically 1.2-1.5 times that of the anthranilic acid.[7]

-

Add the diazonium salt solution to the cyclopentadiene solution.

-

Heat the reaction mixture to a temperature between 35°C and 70°C to initiate the cycloaddition reaction.[7]

-

Upon completion of the reaction, the product, this compound, is isolated and purified using standard techniques such as column chromatography.

The logical workflow for this experimental protocol is illustrated below.

Continuous-Flow Synthesis of 5-Nitro-1,4-dihydro-1,4-methanonaphthalene

This protocol is based on the continuous-flow process described for the synthesis of nitro-substituted benzonorbornadiene.[9]

System Setup:

-

A continuous-flow reactor system with multiple pumps, mixing units, and temperature-controlled residence loops.

Reagents:

-

Solution A: 2-Amino-6-nitrobenzoic acid in a suitable solvent.

-

Solution B: Isoamyl nitrite.

-

Solution C: Cyclopentadiene.

Procedure:

-

Pump solutions A and B into a mixing unit to initiate the diazotization reaction.

-

The resulting mixture flows through a residence loop at a controlled temperature to ensure complete formation of the diazonium salt.

-

This stream is then mixed with solution C (cyclopentadiene).

-

The final mixture passes through a second, heated residence loop to facilitate the Diels-Alder reaction.

-

The output stream is collected, and the product is isolated. The entire process from mixing to product formation can be as short as 250 seconds.[9]

The signaling pathway for the continuous-flow synthesis is outlined in the diagram below.

Applications in Research and Development

The unique structural and reactive properties of this compound have made it a valuable tool in various fields of chemical research.

Synthetic Chemistry

It serves as a precursor for the synthesis of a wide array of complex molecular architectures.[3] Its derivatives have been investigated for their potential in medicinal chemistry, with the introduction of specific functional groups leading to compounds with biological activity.[3] For example, 5-nitro-1,4-dihydro-1,4-methanonaphthalene is a key intermediate in the synthesis of fungicides such as benzovindiflupyr and isopyrazam.[3][9]

Mechanistic Studies

The rigid conformation of the benzonorbornadiene skeleton provides a well-defined platform for investigating stereoelectronic effects and reaction mechanisms.[3] The fixed spatial arrangement of substituents allows for precise analysis of their interactions.[3] Furthermore, the photorearrangement of benzonorbornadienes has been studied to understand the mechanisms of di-π-methane rearrangements.[3]

Materials Science

Benzonorbornadiene monomers have been used in ring-opening metathesis polymerization (ROMP) to create polymers with specific properties.[10] Research has focused on synthesizing air-stable benzonorbornadiene polymers, expanding the utility of these materials.[10]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of this compound and its derivatives.

| Synthesis Method | Precursors | Reagents/Conditions | Yield | Reference |

| Diazotization | Anthranilic Acid, Cyclopentadiene | Isoamyl Nitrite, Catalyst, 35-70°C | Moderate | [7] |

| Metal-Halogen Exchange | Halobenzenes, Cyclopentadiene Derivatives | Low-Temperature Metal-Halogen Exchange | Up to 90% | [4][5] |

| Continuous-Flow (5-nitro derivative) | 2-Amino-6-nitrobenzoic Acid, Cyclopentadiene | Isoamyl Nitrite, Continuous-Flow Reactor | Up to 42% | [9] |

| Diels-Alder with Oxidation | Cyclopentadiene, Substituted Benzoquinones | N-methylmorpholine N-oxide, OsO₄ | 70-90% | [3] |

Conclusion

The research history of this compound is a testament to the enduring importance of fundamental organic structures in advancing chemical science. From its initial synthesis via the challenging chemistry of benzyne to the development of sophisticated and safe continuous-flow production methods, benzonorbornadiene has remained a molecule of significant interest. Its utility as a versatile synthetic intermediate, a probe for mechanistic studies, and a monomer for novel materials ensures its continued relevance in academic and industrial research. The detailed methodologies and structured data presented in this guide offer a solid foundation for professionals engaged in the ongoing exploration of this fascinating molecule and its derivatives.

References

- 1. This compound | C11H10 | CID 97391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Methanonaphthalene, 1,4-dihydro- [webbook.nist.gov]

- 3. This compound | 4453-90-1 | Benchchem [benchchem.com]

- 4. Synthesis of benzonorbornadienes: regioselective benzyne formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. people.uncw.edu [people.uncw.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN101531564A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Expanding the ROMP Toolbox: Synthesis of Air-Stable Benzonorbornadiene Polymers by Aryne Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1,4-Dihydro-1,4-methanonaphthalene via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1,4-dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene, via a Diels-Alder reaction. The synthesis involves the in situ generation of benzyne from the diazotization of anthranilic acid, which then undergoes a [4+2] cycloaddition with cyclopentadiene. This method offers a reliable and efficient route to a key bicyclic organic intermediate used in the synthesis of more complex molecular architectures. This document includes a step-by-step experimental protocol, a summary of quantitative data, and a visualization of the experimental workflow.

Introduction

The Diels-Alder reaction is a powerful and widely utilized transformation in organic synthesis for the construction of six-membered rings.[1] The synthesis of this compound is a classic example of a Diels-Alder reaction employing a highly reactive dienophile, benzyne. Benzyne is a neutral, highly strained intermediate that is typically generated in situ due to its transient nature. A common and effective method for benzyne generation is the thermal decomposition of benzenediazonium-2-carboxylate, which is readily prepared from anthranilic acid and an alkyl nitrite, such as isoamyl nitrite.[2] The generated benzyne is then trapped by a suitable diene, in this case, cyclopentadiene, to yield the desired bridged bicyclic adduct, this compound. This rigid molecular framework is a valuable building block in medicinal chemistry and materials science.[3]

Reaction Scheme

The overall reaction proceeds in two main stages: the in situ generation of benzyne and the subsequent Diels-Alder cycloaddition.

Step 1: Generation of Benzyne

Anthranilic acid is diazotized using isoamyl nitrite to form the unstable benzenediazonium-2-carboxylate, which readily decomposes upon heating to yield benzyne, carbon dioxide, and nitrogen gas.

Step 2: Diels-Alder Reaction

The highly reactive benzyne intermediate is immediately trapped by cyclopentadiene in a [4+2] cycloaddition reaction to form this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Anthranilic Acid (mol) | 0.5 | [2] |

| Isoamyl Nitrite (mol) | 0.82 | [2] |

| Cyclopentadiene (mol) | 0.6 - 0.75 | [2] |

| Reaction Conditions | ||

| Diazotization Temperature | -10°C to 0°C | [2] |

| Cycloaddition Temperature | 35°C to 70°C | [2] |

| Product Information | ||

| Product Name | This compound | |

| Alternate Name | Benzonorbornadiene | [4] |

| Molecular Formula | C₁₁H₁₀ | |

| Molecular Weight | 142.20 g/mol | [5] |

| Yield | 75% | [2] |

| Spectroscopic Data | ||

| ¹³C NMR | Available (see PubChem CID 97391) | [5] |

Experimental Protocol

This protocol is adapted from established procedures for the in situ generation of benzyne from anthranilic acid and its subsequent Diels-Alder reaction.[6][7][8]

Materials:

-

Anthranilic acid

-

Isoamyl nitrite

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

1,2-dimethoxyethane (glyme) or Tetrahydrofuran (THF)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

Procedure:

Part A: Preparation of the Benzyne Precursor Solution

-

In a separate flask, dissolve anthranilic acid in 1,2-dimethoxyethane (glyme) or THF. For example, dissolve 250 mg of anthranilic acid in 2 mL of glyme.[6]

Part B: Diels-Alder Reaction

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopentadiene and 1,2-dimethoxyethane (glyme) or THF.

-

Add isoamyl nitrite to the cyclopentadiene solution. For example, use a 1.2 to 1.5 molar equivalent of cyclopentadiene relative to anthranilic acid and 1.5 to 1.7 molar equivalents of isoamyl nitrite.[2]

-

Heat the mixture to a gentle reflux.[6]

-

Using an addition funnel, add the anthranilic acid solution dropwise to the refluxing mixture over a period of approximately 20 minutes.[8] Bubbling should be observed as nitrogen and carbon dioxide are evolved.[6]

-

After the addition is complete, continue to reflux the mixture for an additional 10-30 minutes to ensure the complete decomposition of the diazonium salt.

-

Monitor the reaction for a color change, which can indicate the consumption of the reactants.[6] If the reaction does not appear to go to completion, an additional small amount of isoamyl nitrite can be added.[6]

Part C: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Add ethanol and a saturated aqueous solution of sodium bicarbonate to the reaction mixture and stir well.[6]

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate) to afford pure this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

The Diels-Alder reaction between in situ generated benzyne and cyclopentadiene provides an effective method for the synthesis of this compound. The protocol outlined in this application note, utilizing the diazotization of anthranilic acid, is a well-established and reliable procedure that can be readily implemented in a standard organic synthesis laboratory. The resulting benzonorbornadiene is a versatile intermediate for further synthetic transformations, making this a valuable reaction for researchers in organic synthesis and drug development.

References

- 1. (PDF) Synthesis and Spectroscopic Characterization of Some [research.amanote.com]

- 2. This compound | C11H10 | CID 97391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-DIHYDRONAPHTHALENE(612-17-9) 1H NMR [m.chemicalbook.com]

- 6. Synthesis of benzonorbornadienes: regioselective benzyne formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. researchgate.net [researchgate.net]

Application Note and Protocol: Synthesis of 1,4-Dihydro-1,4-methanonaphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene, is a rigid bicyclic organic compound with a fused norbornene-naphthalene structure. The inherent ring strain of its bicyclo[2.2.1]heptene framework makes it a valuable and versatile building block in organic synthesis.[1] This strained structure serves as a driving force for various chemical transformations, enabling the synthesis of complex molecular architectures. Its rigid conformation is also ideal for studying stereoelectronic effects and reaction mechanisms.[1]

The primary synthetic route to this compound involves the Diels-Alder reaction, a [4+2] cycloaddition, between in situ generated benzyne and cyclopentadiene.[1] Benzyne, a highly reactive intermediate, is typically produced from the diazotization of anthranilic acid.[2] This application note provides a detailed experimental procedure for the synthesis of this compound, including safety precautions, a quantitative data summary, and visual diagrams of the reaction pathway and experimental workflow.

Reaction Scheme

The synthesis is a two-step process. First, anthranilic acid is converted to its diazonium salt, which is unstable and decomposes to form the reactive intermediate, benzyne. The benzyne is then immediately trapped by cyclopentadiene in a Diels-Alder reaction to yield the final product.

Step 1: Benzyne Formation

Anthranilic Acid → Benzenediazonium-2-carboxylate → Benzyne

Step 2: Diels-Alder Cycloaddition

Benzyne + Cyclopentadiene → this compound

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Notes |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | Starting Material | Benzyne precursor |

| Isoamyl Nitrite | C₅H₁₁NO₂ | 117.15 | Reagent | Diazotizing agent |

| Trichloroacetic Acid (TCA) | C₂HCl₃O₂ | 163.38 | Catalyst | Acid catalyst for diazotization |

| Cyclopentadiene | C₅H₆ | 66.10 | Reagent | Diene in Diels-Alder reaction |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Solvent for diazonium salt formation |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Solvent | Solvent for cycloaddition |

| This compound | C₁₁H₁₀ | 142.20 | Product | Reported Yield: up to 75% [2] |

Experimental Protocols

Safety Precautions:

-

The generation of benzyne from the diazotization of anthranilic acid can be hazardous and has the potential for explosion.[3][4] It is crucial to perform this reaction in a well-ventilated fume hood and behind a safety shield.

-

Adhere to standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves.

-

Anthranilic acid and trichloroacetic acid are irritants. Avoid contact with skin and eyes.[5]

-

Organic solvents like THF and dichloromethane are flammable and volatile. Handle them with care and avoid ignition sources.

Materials and Reagents:

-

Anthranilic acid (0.5 mol, 68.5 g)

-

Isoamyl nitrite (0.82 mol, 96.1 g, ~110 mL)

-

Trichloroacetic acid (TCA) (3.67 mmol, 0.6 g)

-

Cyclopentadiene (0.75 mol, 49.6 g, ~62 mL) - Note: Cyclopentadiene exists as dicyclopentadiene at room temperature and must be freshly cracked by heating before use.

-

Tetrahydrofuran (THF), anhydrous (500 mL)

-

Dichloromethane (CH₂Cl₂), anhydrous (1 L)

-

Ice-water bath

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

This protocol is adapted from a patented industrial method.[2]

Step 1: Formation of Benzenediazonium-2-carboxylate

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add anthranilic acid (68.5 g, 0.5 mol), trichloroacetic acid (0.6 g, 3.67 mmol), and 500 mL of anhydrous THF.

-

Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

-